molecular formula C13H14N4O2 B7401599 5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

Cat. No.: B7401599
M. Wt: 258.28 g/mol
InChI Key: BRLVMJIYJWGGGC-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylpyrimidin-2-amine with 3-nitroacetophenone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methyl group or the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-methylpyrimidin-2-amine: Lacks the nitrophenyl group, making it less versatile in certain applications.

    3-nitroacetophenone: Contains the nitrophenyl group but lacks the pyrimidine ring, limiting its biological activity.

    N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine: Similar structure but without the methyl group, which can affect its reactivity and biological properties.

Uniqueness

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is unique due to the presence of both the methyl group and the nitrophenyl group, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

5-methyl-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-7-14-13(15-8-9)16-10(2)11-4-3-5-12(6-11)17(18)19/h3-8,10H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLVMJIYJWGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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